3-methoxy-N-phenylbenzamide
Overview
Description
“3-methoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO2 . It is a type of aromatic amide .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-phenylbenzamide” can be represented by the formula C14H13NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Aromatic amides like “3-methoxy-N-phenylbenzamide” can undergo various chemical reactions. For instance, they can react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .
Scientific Research Applications
Corrosion Inhibition : N-phenyl-benzamide derivatives, including those with methoxy substituents like 3-methoxy-N-phenylbenzamide, have been found effective in inhibiting the acidic corrosion of mild steel. The presence of methoxy groups enhances the inhibition efficiency (Mishra et al., 2018).
Chemical Synthesis : A reaction involving N-phenylbenzamidine and O-acetylbenzeneoximoyl chloride in methanol can produce 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, demonstrating a potential application in organic synthesis (Szczepankiewicz et al., 2004).
Skin Whitening Agent : A nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, shows potential as a potent inhibitor of melanin production, suggesting use as a skin whitening agent (Choi et al., 2002).
Psychoactive Properties : Some derivatives of N-phenylbenzamide, like 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one, demonstrate psychoactive properties, including sedative effects (Podolsky et al., 2017).
Medicinal Applications : 5-chloro-2-methoxy-N-phenylbenzamide derivatives have shown potential for medicinal applications due to their high dipole moment and reactivity (Galal et al., 2018).
Antiviral Activity : N-phenylbenzamide derivatives have been synthesized and tested for antiviral activity, particularly against Enterovirus 71, showing potential for drug development (Ji et al., 2013).
Molecular Rectification : N-phenylbenzamide derivatives, especially those functionalized with methoxy groups, show potential in single-molecule rectification and conductance enhancement, making them candidates for use in molecular electronics (Koenigsmann et al., 2016).
Antioxidative Properties : The trihydroxy derivative of 3-methoxybenzamide exhibits promising antioxidative potential, enhanced by the presence of methoxy and hydroxy groups (Perin et al., 2018).
Safety And Hazards
Aromatic amides like “3-methoxy-N-phenylbenzamide” can pose safety risks. They can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with plenty of water and get medical attention if symptoms occur .
Future Directions
Future research on “3-methoxy-N-phenylbenzamide” and its derivatives could focus on their potential applications in medicine and other fields. For instance, N-phenylbenzamides have shown potential as antibacterial and antifungal agents . Further studies could also explore the metabolic hydrolysis of aromatic amides and the resulting safety risks .
properties
IUPAC Name |
3-methoxy-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAVWHUTJIJKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356848 | |
Record name | 3-methoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-phenylbenzamide | |
CAS RN |
6833-23-4 | |
Record name | 3-methoxy-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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